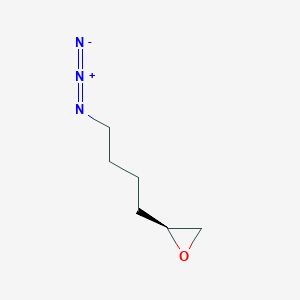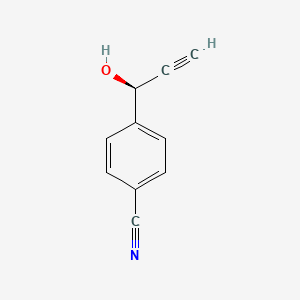
(S)-4-Cyano-alpha-ethynylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Cyano-alpha-ethynylbenzyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzyl group, which is further substituted with a cyano group (-CN) and an ethynyl group (-C≡CH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyano-alpha-ethynylbenzyl alcohol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone. For instance, the reaction of phenylmagnesium bromide with 4-cyano-1-butyne followed by hydrolysis can yield the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration of an alkyne followed by oxidation. This method is particularly useful for achieving anti-Markovnikov addition, which is essential for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Cyano-alpha-ethynylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogenation with a palladium catalyst or LiAlH4.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products
Oxidation: Formation of 4-cyano-alpha-ethynylbenzaldehyde or 4-cyano-alpha-ethynylbenzophenone.
Reduction: Formation of 4-amino-alpha-ethynylbenzyl alcohol.
Substitution: Formation of 4-cyano-alpha-ethynylbenzyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(S)-4-Cyano-alpha-ethynylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-4-Cyano-alpha-ethynylbenzyl alcohol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-alpha-ethynylbenzyl chloride
- 4-Cyano-alpha-ethynylbenzyl bromide
- 4-Amino-alpha-ethynylbenzyl alcohol
Uniqueness
(S)-4-Cyano-alpha-ethynylbenzyl alcohol is unique due to the presence of both a cyano group and an ethynyl group on the benzyl alcohol framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
179248-86-3 |
|---|---|
Molekularformel |
C10H7NO |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4-[(1S)-1-hydroxyprop-2-ynyl]benzonitrile |
InChI |
InChI=1S/C10H7NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-6,10,12H/t10-/m0/s1 |
InChI-Schlüssel |
JYVHGWRYMPXZHU-JTQLQIEISA-N |
Isomerische SMILES |
C#C[C@@H](C1=CC=C(C=C1)C#N)O |
Kanonische SMILES |
C#CC(C1=CC=C(C=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
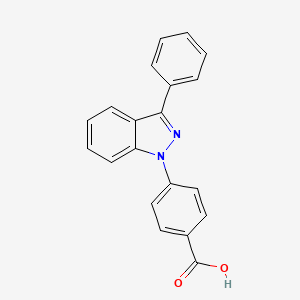
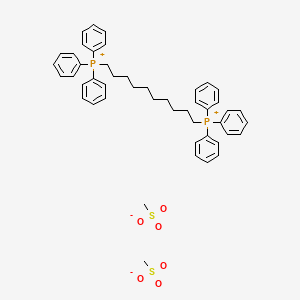
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)

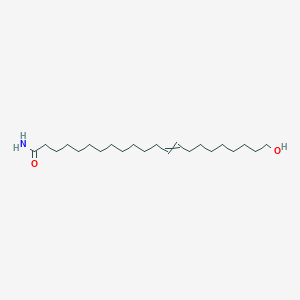
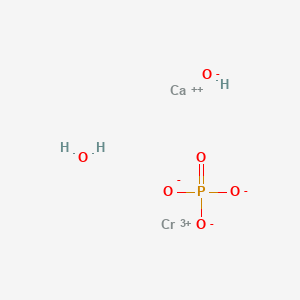
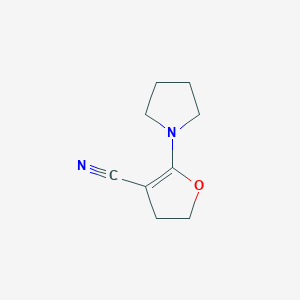
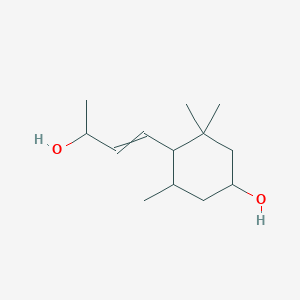
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
